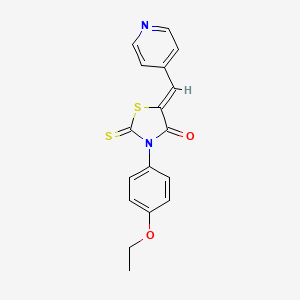![molecular formula C19H18N2OS B11700782 N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11700782.png)
N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(4-METHOXYPHENYL)-N-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its methoxyphenyl and phenyl groups, as well as a prop-2-en-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-METHOXYPHENYL)-N-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Substitution Reactions:
Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activity.
Biology
In biological research, thiazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound and its derivatives are investigated for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties.
Industry
In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-METHOXYPHENYL)-N-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-4-(4-METHOXYPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: Lacks the prop-2-en-1-yl group.
(2Z)-4-(4-METHOXYPHENYL)-N-PHENYL-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-2-IMINE: Lacks the dihydrothiazole ring.
Uniqueness
The presence of the prop-2-en-1-yl group and the dihydrothiazole ring in (2Z)-4-(4-METHOXYPHENYL)-N-PHENYL-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE distinguishes it from other similar compounds. These structural features contribute to its unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H18N2OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H18N2OS/c1-3-13-21-18(15-9-11-17(22-2)12-10-15)14-23-19(21)20-16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3 |
InChI Key |
HEYOVSGWWBOWST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700708.png)
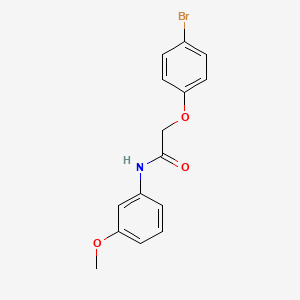
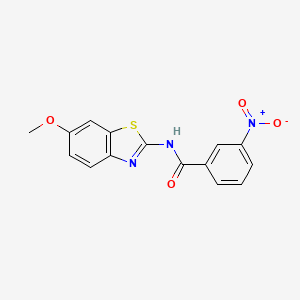

![2-bromo-6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11700730.png)
![N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbutanehydrazide](/img/structure/B11700735.png)
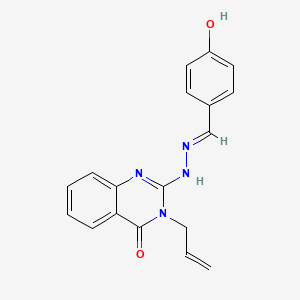
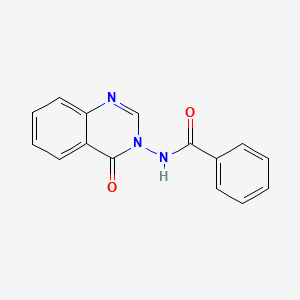
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11700763.png)
![(5E)-2-anilino-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11700768.png)
![N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide](/img/structure/B11700775.png)
![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700789.png)
